N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 1019096-42-4
VCID: VC8431902
InChI: InChI=1S/C23H21FN4O4S/c1-14-10-21(26-22(29)12-32-18-7-5-4-6-16(18)24)28(27-14)23-25-17(13-33-23)15-8-9-19(30-2)20(11-15)31-3/h4-11,13H,12H2,1-3H3,(H,26,29)
SMILES: CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC
Molecular Formula: C23H21FN4O4S
Molecular Weight: 468.5 g/mol

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide

CAS No.: 1019096-42-4

Cat. No.: VC8431902

Molecular Formula: C23H21FN4O4S

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide - 1019096-42-4

Specification

CAS No. 1019096-42-4
Molecular Formula C23H21FN4O4S
Molecular Weight 468.5 g/mol
IUPAC Name N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide
Standard InChI InChI=1S/C23H21FN4O4S/c1-14-10-21(26-22(29)12-32-18-7-5-4-6-16(18)24)28(27-14)23-25-17(13-33-23)15-8-9-19(30-2)20(11-15)31-3/h4-11,13H,12H2,1-3H3,(H,26,29)
Standard InChI Key FVDVQRVEZCBEQZ-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC
Canonical SMILES CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₃H₂₁FN₄O₄S, with a molar mass of 468.5 g/mol . Its structure integrates three aromatic systems:

  • A thiazole ring substituted at the 4-position with a 3,4-dimethoxyphenyl group.

  • A 3-methyl-1H-pyrazole moiety linked to the thiazole’s 2-position.

  • A 2-(2-fluorophenoxy)acetamide side chain attached to the pyrazole’s 5-position.

The canonical SMILES representation is:
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC .

Physicochemical Properties

Key properties include:

PropertyValue
Molecular Weight468.5 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors8 (amide O, thiazole S, ether O, methoxy O)
Rotatable Bonds7
Topological Polar Surface Area112 Ų

These metrics suggest moderate solubility in polar solvents and potential membrane permeability, though experimental data remain unavailable .

Synthetic Pathways and Analogous Strategies

Inferred Synthesis Route

While no direct synthesis protocol is published for this compound, analogous methods for related thiazole-pyrazole hybrids provide insight. A plausible route involves:

  • Thiazole Formation: Condensation of 3,4-dimethoxyphenylthioamide with α-bromoacetophenone derivatives to yield the 4-arylthiazole core .

  • Pyrazole Functionalization: Cyclization of hydrazine derivatives with β-ketoesters to form the 3-methylpyrazole ring, followed by N-alkylation at the 1-position .

  • Acetamide Coupling: Reaction of the pyrazole amine with 2-(2-fluorophenoxy)acetyl chloride under Schotten-Baumann conditions .

Key Intermediate Isolation

As seen in γ-secretase inhibitor syntheses , chiral resolution or microwave-assisted cyclization could enhance yield and purity. For example, microwave irradiation may accelerate thiazole ring closure, reducing side products .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

  • Mass Spectrometry: Expected molecular ion peak at m/z 468.5 (M⁺), with fragmentation patterns reflecting cleavage at the acetamide and thiazole-pyrazole junctions.

  • NMR:

    • ¹H NMR: Signals for methoxy groups (δ 3.8–3.9 ppm), fluorophenoxy protons (δ 6.8–7.3 ppm), and pyrazole methyl (δ 2.5 ppm).

    • ¹³C NMR: Carbonyl resonance (δ ~170 ppm), thiazole C-S (δ ~165 ppm) .

Chromatographic Behavior

High-performance liquid chromatography (HPLC) under reversed-phase conditions (C18 column, acetonitrile/water gradient) would likely elute the compound at 8–10 minutes, given its moderate polarity.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure forms .

  • Biological Screening: Prioritize assays against kinase panels and microbial pathogens.

  • ADMET Studies: Evaluate pharmacokinetics and metabolite identification.

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